molecular formula C18H38Cl3N3O13 B12420981 Chitotriose (trihydrochloride)

Chitotriose (trihydrochloride)

Cat. No.: B12420981
M. Wt: 610.9 g/mol
InChI Key: FNHGOGWSTIEJRG-BXCRODNTSA-N
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Chemical Reactions Analysis

Types of Reactions: Chitotriose (trihydrochloride) undergoes various chemical reactions, including oxidation, reduction, and substitution. It is known to inhibit the hydroxylation of benzoate to salicylate by hydrogen peroxide in the presence of copper ions (Cu2+) .

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide (H2O2) in the presence of copper ions (Cu2+).

    Reduction: Common reducing agents such as sodium borohydride (NaBH4).

    Substitution: Hydrochloric acid (HCl) for ion exchange processes.

Major Products Formed: The major products formed from these reactions include various derivatives of chitotriose, such as chitobiose and other chitooligosaccharides .

Mechanism of Action

Chitotriose (trihydrochloride) exerts its effects through various molecular targets and pathways:

Comparison with Similar Compounds

Chitotriose (trihydrochloride) is unique among chitooligosaccharides due to its specific structure and bioactivities. Similar compounds include:

Chitotriose (trihydrochloride) stands out due to its high purity, specific bioactivities, and wide range of applications in scientific research and industry.

Properties

Molecular Formula

C18H38Cl3N3O13

Molecular Weight

610.9 g/mol

IUPAC Name

(2R,3R,4S,5R)-2-amino-4-[(2S,3R,4R,5S,6R)-3-amino-5-[(2S,3R,4R,5S,6R)-3-amino-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-hydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,5,6-trihydroxyhexanal;trihydrochloride

InChI

InChI=1S/C18H35N3O13.3ClH/c19-5(1-22)11(27)15(6(26)2-23)33-18-10(21)14(30)16(8(4-25)32-18)34-17-9(20)13(29)12(28)7(3-24)31-17;;;/h1,5-18,23-30H,2-4,19-21H2;3*1H/t5-,6+,7+,8+,9+,10+,11+,12+,13+,14+,15+,16+,17-,18-;;;/m0.../s1

InChI Key

FNHGOGWSTIEJRG-BXCRODNTSA-N

Isomeric SMILES

C([C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)O[C@@H]2[C@H](O[C@H]([C@@H]([C@H]2O)N)O[C@H]([C@@H](CO)O)[C@@H]([C@H](C=O)N)O)CO)N)O)O)O.Cl.Cl.Cl

Canonical SMILES

C(C1C(C(C(C(O1)OC2C(OC(C(C2O)N)OC(C(CO)O)C(C(C=O)N)O)CO)N)O)O)O.Cl.Cl.Cl

Origin of Product

United States

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